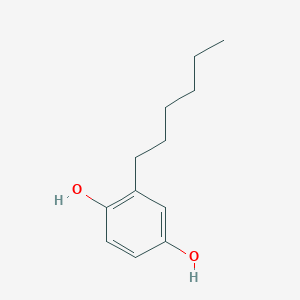

2-Hexylbenzene-1,4-diol

CAS No.: 4197-72-2

Cat. No.: VC14427085

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4197-72-2 |

|---|---|

| Molecular Formula | C12H18O2 |

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | 2-hexylbenzene-1,4-diol |

| Standard InChI | InChI=1S/C12H18O2/c1-2-3-4-5-6-10-9-11(13)7-8-12(10)14/h7-9,13-14H,2-6H2,1H3 |

| Standard InChI Key | NOUJHHZNUIXAEX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC1=C(C=CC(=C1)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Hexylbenzene-1,4-diol belongs to the alkylated dihydroxybenzene family. Its IUPAC name, 2-hexylbenzene-1,4-diol, reflects the substitution pattern: a six-carbon alkyl chain at position 2 and hydroxyl groups at positions 1 and 4. The canonical SMILES representation (CCCCCCC1=C(C=CC(=C1)O)O) and InChIKey (NOUJHHZNUIXAEX-UHFFFAOYSA-N) provide unambiguous structural descriptors. The hexyl group introduces hydrophobicity, while the para-dihydroxy configuration enables redox activity, a hallmark of hydroquinone derivatives.

Table 1: Comparative Molecular Properties of Alkylated Dihydroxybenzenes

*LogP values indicate hydrophobicity, with higher values reflecting greater lipid solubility.

Spectroscopic and Physicochemical Properties

While experimental data on 2-hexylbenzene-1,4-diol are sparse, its structural analogs offer insights:

-

Solubility: Hydroquinones typically exhibit limited water solubility but dissolve in polar organic solvents (e.g., ethanol, acetone). The hexyl chain likely enhances solubility in nonpolar media compared to unsubstituted hydroquinone.

-

Thermal Stability: Alkylated hydroquinones generally decompose above 200°C, with melting points influenced by alkyl chain length. The hexyl derivative is expected to melt between 80–100°C, analogous to hexylresorcinol (mp 68–71°C) .

-

Redox Behavior: The 1,4-dihydroxy configuration facilitates oxidation to quinones, a property exploited in antioxidant applications. Cyclic voltammetry studies of similar compounds show reversible redox peaks near +0.3 V vs. SCE.

Synthesis and Modification Pathways

Primary Synthesis Routes

The synthesis of 2-hexylbenzene-1,4-diol typically involves Friedel-Crafts alkylation of hydroquinone. In a representative procedure:

-

Hydroquinone Alkylation: Hydroquinone reacts with 1-hexene in the presence of AlCl₃, yielding 2-hexylhydroquinone.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product, with purity confirmed via HPLC (>95%).

Alternative methods include:

-

Electrophilic Aromatic Substitution: Direct hexylation using hexyl bromide under acidic conditions.

-

Enzymatic Oxidation: Tyrosinase-mediated hydroxylation of 2-hexylphenol, though yields remain suboptimal .

Derivative Formation

The hydroxyl groups enable functionalization:

-

Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) produces diesters, modulating solubility for polymer applications.

-

Etherification: Alkylation with methyl iodide or epoxides generates ether derivatives, enhancing stability against oxidation.

Future Research Directions

-

Structure-Activity Relationships: Systematic studies varying alkyl chain length (C4–C18) to optimize antioxidant efficacy.

-

Bioproduction Routes: Metabolic engineering of Pseudomonas putida for sustainable synthesis.

-

Composite Materials: Incorporation into graphene oxide nanosheets for high-stability supercapacitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume